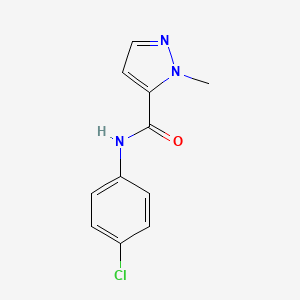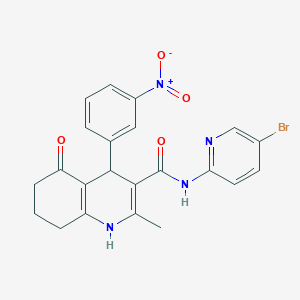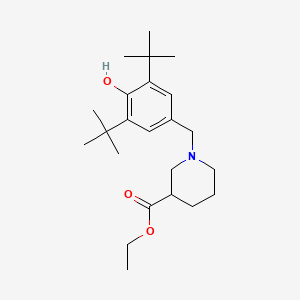![molecular formula C26H19N5O6 B5251850 6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione](/img/structure/B5251850.png)
6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid with 2-chloro-3-formylquinoline under basic conditions, followed by further reactions to introduce the pyrimidine and pyridine rings . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Shares structural similarities but differs in functional groups and biological activities.
Indole Derivatives: Contain similar aromatic ring systems and are known for their diverse biological activities.
Uniqueness
6-Hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)-pyridin-3-ylmethyl]-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O6/c32-21-19(23(34)30(25(36)28-21)16-9-3-1-4-10-16)18(15-8-7-13-27-14-15)20-22(33)29-26(37)31(24(20)35)17-11-5-2-6-12-17/h1-14,18,34-35H,(H,28,32,36)(H,29,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBGKWFKKBSJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C(C3=CN=CC=C3)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5251770.png)
![4-BUTYL-6-CHLORO-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5251777.png)
![2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5251783.png)

![10-acetyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5251799.png)


![1-(2-Fluorophenyl)-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5251809.png)
![N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B5251822.png)


![1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5251845.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5251853.png)
![2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol](/img/structure/B5251860.png)
